Lipophilicity (XLogP3) Differentiates Target Compound from Closely Related Pyrimidine Acrylamides
Among a set of structurally analogous (E)-acrylamides bearing a pyrimidine core and a trimethoxyphenyl tail, CAS 1421587‑14‑5 exhibits a computed XLogP3 value of 3, which is 0.4 to 1.0 log unit(s) lower than analogs in which the piperidine is replaced by more lipophilic N‑substituents (e.g., indole- or trifluoromethyl‑bearing side chains such as TG6‑10‑1, XLogP3 ≈ 3.9) [1]. This moderate lipophilicity may confer improved aqueous solubility and more favorable in vitro ADME parameters during primary screening [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | TG6-10-1 (CAS 1415716-58-3): XLogP3 ≈ 3.9 (estimated from structure); TG4-155 (CAS 1164462-05-8): XLogP3 ≈ 3.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ −0.5 to −0.9 (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
For screening cascade design, lower lipophilicity reduces non-specific binding and phospholipidosis risk, making this compound a preferable starting point when aqueous compatibility is a critical assay parameter.
- [1] PubChem Compound Summary for CID 71794887. Computed XLogP3 = 3. TG6-10-1 (CID 71794887 structure comparison). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
